molecular formula C13H10N2O2 B8693461 5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 122706-49-4

5-Hydroxy-6-phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No. B8693461
Key on ui cas rn: 122706-49-4
M. Wt: 226.23 g/mol
InChI Key: CBLVQROEGOSBJR-UHFFFAOYSA-N
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Patent
US04983612

Procedure details

To a solution of 5,6-dihydro-5-hydroxy-6-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one (1.99 g) in 100 mL of methanol was added concentrated sulfuric acid (6 mL). The reaction mixture was warmed to 75° C. for 3 hours. TLC indicated that all starting material had been converted. The reaction mixture was neutralized with aqueous sodium bicarbonate and evaporated in vacuo to remove the methanol. The aqueous residue was extracted with ether (3×). The organic extracts were combined, dried (K2CO3) and evaporated. The product was isolated by flash chromatography on silica gel using ethyl ether/hexane (3/2) as eluant to yield 1.02 g (59.4%).
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])N1C1C=CC=CC=1.S(=O)(=O)(O)O.[C:23](=[O:26])(O)[O-].[Na+].[CH2:28]([O:30]CC)C.[CH3:33]CCCCC>CO>[CH3:28][O:30][C:4]([C:5]1[C:10]([CH:2]([O:1][CH3:33])[O:26][CH3:23])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.99 g
Type
reactant
Smiles
OC1N(C(C2=NC=CC=C21)=O)C2=CC=CC=C2
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
ethyl ether hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was isolated by flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to yield 1.02 g (59.4%)

Outcomes

Product
Name
Type
Smiles
COC(=O)C1=NC=CC=C1C(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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